molecular formula C23H29N3O6S B2635398 N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-36-2

N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2635398
CAS RN: 941991-36-2
M. Wt: 475.56
InChI Key: NFTHOHLJUSXQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-acetamido-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. For instance, compounds with 2-methylphenyl groups showed significant inhibitory activity against bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Enzyme Inhibition

Another study focused on the conventional versus microwave-assisted synthesis of triazole analogues, which were evaluated for their enzyme inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compound 8g demonstrated good activity across these enzymes (Virk et al., 2018).

Anticancer Properties

The pharmacological characterization of AC-90179, a selective serotonin 2A receptor inverse agonist, explored its potential for treating psychosis due to its high potency and competitive antagonism at 5HT2A receptors without significant potency for D2 and H1 receptors, which are often associated with the side effects of other antipsychotic drugs (Vanover et al., 2004).

Cholinesterase Inhibition

Synthesis and evaluation of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were geared towards their potential activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds displayed promising activity, indicating their potential for treating conditions associated with cholinesterase activity (Khalid et al., 2014).

Hypoglycemic Agents

Research on acylamide derivatives has identified compounds with significant hypoglycemic activities, suggesting a mode of action similar to sulphonylureas and potential application as hypoglycemic agents (Srivastava et al., 1996).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16(27)24-17-7-12-22(32-3)21(14-17)25-23(28)15-18-6-4-5-13-26(18)33(29,30)20-10-8-19(31-2)9-11-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTHOHLJUSXQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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